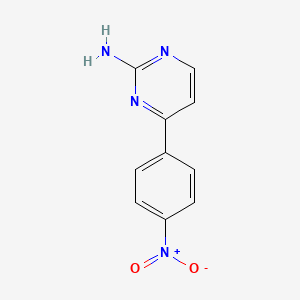

4-(4-Nitrophenyl)pyrimidin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-nitrophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFMGOCCUMHYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384982 | |

| Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99361-84-9 | |

| Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 4 Nitrophenyl Pyrimidin 2 Amine

Classical and Contemporary Synthesis Routes to 4-(4-Nitrophenyl)pyrimidin-2-amine Derivatives

The construction of the this compound scaffold can be achieved through various synthetic strategies, often involving the condensation of a β-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative.

A classical and widely employed method involves the Claisen-Schmidt condensation to first synthesize a chalcone (B49325), which then undergoes cyclization with guanidine. researchgate.net For instance, 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone, can be prepared by reacting 4-nitroacetophenone with benzaldehyde (B42025) in the presence of a base like sodium hydroxide. researchgate.net This intermediate is then cyclized with guanidine hydrochloride in a solvent such as dimethylformamide (DMF) under reflux conditions to yield the corresponding 4,6-diarylpyrimidin-2-amine. ajol.inforesearchgate.net

More contemporary approaches focus on improving efficiency, yields, and environmental friendliness. One-pot synthesis strategies have been developed to streamline the process. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for related pyrimidine (B1678525) derivatives. nih.gov Another modern approach involves the use of solid supports like basic alumina, which can eliminate the need for an external base or acid and simplify product purification. nih.gov

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives, which share a fused heterocyclic system, often starts from 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile. This key intermediate can be prepared by reacting 1,1'-dicyano-2,2'-dithiomethylmethylene with 4-nitrophenylhydrazine. ekb.eg

Furthermore, multicomponent reactions (MCRs) represent a powerful contemporary tool for the synthesis of complex pyrimidine derivatives. mdpi.com These reactions, by combining three or more reactants in a single step, offer high atom economy and efficiency. For example, a four-component reaction involving an aldehyde, malononitrile, a C-H activated acidic compound, and a nitrogen source like urea (B33335) can lead to densely functionalized pyran-annulated pyrimidines. capes.gov.br

A summary of representative synthetic routes is presented in the table below:

| Starting Materials | Reagents and Conditions | Product | Reference |

| 4-Nitroacetophenone, Benzaldehyde, Guanidine hydrochloride | i) 40% NaOH, Ethanol, 0-2°C; ii) DMF, reflux | 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | researchgate.net |

| 1,1'-Dicyano-2,2'-dithiomethylmethylene, 4-Nitrophenylhydrazine | Dioxane, Piperidine (B6355638) (catalyst) | 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile | ekb.eg |

| 4-(Pyridin-3-yl)-2-chloropyrimidine, 2-Methyl-4-nitroaniline | Cesium carbonate, Xantphos, Pd2(dba)3, 1,4-Dioxane, 100°C | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | chemicalbook.com |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic routes to this compound and its derivatives is crucial for improving efficiency and making these compounds more accessible for further research. Key areas of optimization include reaction conditions, catalyst selection, and the use of enabling technologies.

Reaction Conditions: The choice of solvent and temperature can significantly impact reaction outcomes. For instance, in the synthesis of pyrimidine derivatives, dimethylformamide (DMF) has been noted to enhance yields compared to solvent-free conditions, likely due to its high dielectric constant and ability to homogenize the reaction mixture. nih.gov However, greener solvents are increasingly being explored.

Catalysis: The use of catalysts is a cornerstone of modern organic synthesis. In the context of pyrimidine synthesis, both acid and base catalysts are commonly employed. For the synthesis of related 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, solid acid catalysts like HY-zeolite and heteropolyacids have been shown to be effective, with heteropolyacids demonstrating superior activity in terms of yields and reaction times. researchgate.net Metal catalysts, such as palladium complexes, are also used in cross-coupling reactions to form C-N bonds, which is a key step in the synthesis of certain N-substituted pyrimidine amines. chemicalbook.com

Enabling Technologies: Microwave irradiation and ultrasonic irradiation have emerged as powerful tools for accelerating chemical reactions. nih.gov In the synthesis of chromenopyrimidine derivatives, a significant enhancement in both reaction rate and yield was observed under ultrasonic irradiation compared to conventional heating. nih.gov Microwave-assisted synthesis has also been successfully applied to the synthesis of pyrimidine-5-carboxamides, leading to shorter reaction times and high yields. growingscience.com

The following table highlights some optimization strategies and their impact:

| Optimization Strategy | Reaction | Improvement | Reference |

| Microwave Irradiation | Synthesis of pyrimidine-5-carboxamides | Shortened reaction time, high yields | growingscience.com |

| Ultrasonic Irradiation | Synthesis of chromenopyrimidine derivatives | Enhanced reaction rate and yield | nih.gov |

| Solid Acid Catalyst (Heteropolyacid) | Synthesis of 4-amino-pyrazolo[3,4-d]pyrimidines | Higher yields and shorter reaction times | researchgate.net |

| Use of DMF as solvent | Cyclization of aminocarbonitrile with urea/thiourea | Increased yield compared to solvent-free conditions | nih.gov |

Reaction Mechanism Elucidation in Pyrimidine Synthesis

The formation of the pyrimidine ring in the synthesis of this compound and its analogs generally proceeds through a cyclocondensation reaction. The specific mechanism can vary depending on the starting materials and reaction conditions.

A common mechanistic pathway involves the initial reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine, such as guanidine. The reaction typically begins with a condensation reaction, forming a vinylogous amide or enamine intermediate. This is followed by an intramolecular cyclization through nucleophilic attack of a nitrogen atom from the amidine onto a carbonyl carbon. The final step is a dehydration or elimination reaction to form the aromatic pyrimidine ring.

For example, in the reaction of a chalcone with guanidine, the reaction is believed to proceed via a Michael addition of the guanidine to the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular condensation and subsequent dehydration to afford the dihydropyrimidine, which is then oxidized to the final pyrimidine product. researchgate.net

In multicomponent reactions, the mechanism can be more complex, involving a series of tandem reactions. For instance, a Knoevenagel condensation may be the initial step, followed by a Michael addition and subsequent cyclization. capes.gov.br

Recent studies have also explored the mechanism of pyrimidine synthesis involving a TEMPO-catalyzed reaction of carbonyl compounds with amidines. The proposed mechanism suggests a sequence of TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and finally, cyclization. rsc.org

Understanding these reaction mechanisms is crucial for the rational design of new synthetic routes and for optimizing existing ones to achieve higher yields and selectivity.

Derivatization and Functionalization Strategies for this compound Analogs

The core structure of this compound offers multiple sites for derivatization and functionalization, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Key positions for modification include the amino group at the 2-position, the phenyl ring at the 4-position, and potentially the pyrimidine ring itself.

N-Substitution of the 2-Amino Group: The primary amino group at the 2-position is a versatile handle for introducing various substituents. It can undergo acylation with acid chlorides or anhydrides to form amides. researchgate.net For example, pyrimidinyl benzamide (B126) derivatives have been synthesized by coupling pyrimidine amines with acid chlorides. researchgate.net The amino group can also be alkylated or arylated through nucleophilic substitution reactions.

Modification of the Phenyl Ring: The 4-nitrophenyl group can be modified in several ways. The nitro group can be reduced to an amino group using reagents like sodium dithionite (B78146), which then opens up a wide range of further derivatization possibilities, such as diazotization followed by substitution, or acylation. researchgate.net Additionally, various substituted phenyl groups can be introduced at the 4-position by starting with appropriately substituted chalcones or other precursors. researchgate.netresearchgate.net

Functionalization of the Pyrimidine Ring: While direct functionalization of the pyrimidine ring can be challenging, it is possible to introduce substituents at other positions (e.g., 5 or 6) by choosing appropriately substituted starting materials for the cyclization reaction. For instance, using substituted aldehydes in the initial chalcone synthesis will result in a substituted pyrimidine at the 6-position. researchgate.net

The table below provides examples of derivatization strategies:

| Position of Derivatization | Reaction Type | Reagents | Resulting Functional Group | Reference |

| 2-Amino group | Acylation | Acid chloride | Amide | researchgate.net |

| 4-Nitrophenyl group | Reduction | Sodium dithionite (Na2S2O4) | Amino group | researchgate.net |

| 6-Position of pyrimidine ring | Variation of starting material | Substituted aldehydes in chalcone synthesis | Substituted phenyl group | researchgate.net |

These derivatization strategies are essential for exploring the chemical space around the this compound scaffold and for developing new compounds with tailored properties.

Advanced Structural Characterization and Spectroscopic Analysis of 4 4 Nitrophenyl Pyrimidin 2 Amine

X-ray Crystallography for Molecular and Supramolecular Structure Determination

There is no available X-ray crystallography data for the specific compound 4-(4-Nitrophenyl)pyrimidin-2-amine in the reviewed scientific literature. This information is essential for the definitive determination of its molecular structure, including bond lengths, bond angles, and the conformation of the nitrophenyl and pyrimidine (B1678525) rings relative to each other.

For comparative context, studies on other pyrimidine derivatives reveal common structural motifs. For instance, in the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle (the angle between the planes) of the benzene (B151609) and pyrimidine rings is minimal at 3.99 (4)°. nih.gov Similarly, research on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a more complex derivative, shows that X-ray diffraction analysis is crucial for understanding the interactions between the various functional groups within the crystal lattice. nih.gov Without a dedicated crystallographic study of this compound, its precise solid-state structure remains undetermined.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Direct and complete spectroscopic data sets (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound are not present in the available literature. However, data from closely related analogs, such as 4-(4-nitrophenyl)-6-phenylpyrimidin-2-ylamine and various 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amines, offer a basis for understanding the expected spectroscopic behavior. nih.govajol.info

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups within a molecule. For aminopyrimidines, the key vibrational bands are the N-H stretches of the amine group and the stretches associated with the aromatic rings and the nitro group. In a study of 4-(4-nitro-phenyl)-6-phenylpyrimidin-2-ylamine, the characteristic N-H stretching vibrations were observed at 3492 cm⁻¹ and 3317 cm⁻¹. ajol.info Similar compounds show N-H stretching bands in the range of 3300-3500 cm⁻¹. mdpi.com The asymmetric stretching of the nitro (NO₂) group is typically observed around 1500-1530 cm⁻¹, with the symmetric stretch appearing at a lower frequency. nih.gov

Table 1: Comparative IR Data for this compound Analogs

| Compound Name | N-H Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | NO₂ Asymmetric Stretching (cm⁻¹) | Source |

|---|---|---|---|---|

| 4-(4-nitrophenyl)-6-phenylpyrimidin-2-ylamine | 3492, 3317 | Not specified | Not specified | ajol.info |

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | 3349 | 1673 | 1523 | nih.gov |

This table is generated based on data from related but distinct chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of a molecule. In the ¹H NMR spectrum of related aminopyrimidine compounds, the protons of the amino (-NH₂) group typically appear as a broad singlet. For example, in 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, this signal is found at 4.14 ppm. The protons on the pyrimidine and phenyl rings resonate in the aromatic region, generally between 7.0 and 8.5 ppm. nih.gov

The ¹³C NMR spectrum for these analogs shows the carbon atom of the pyrimidine ring bonded to the amino group (C2) resonating at approximately 160-163 ppm. nih.govajol.info The other carbons of the pyrimidine and phenyl rings appear within the 95-150 ppm range.

Table 2: Comparative NMR Data for a this compound Analog

| Compound Name | Spectroscopic Data | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | ¹H NMR (NH₂) | 4.14 (s, 2H) | nih.gov |

| ¹H NMR (Aromatic & Pyrimidine H) | 7.33-8.34 (m, 8H), 7.85 (s, 1H) | nih.gov |

This table presents data for a related but distinct chemical compound, 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, as a reference.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound. For 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, time-of-flight (ToF) mass spectrometry shows a peak at m/z 326, corresponding to the protonated molecule [M+H]⁺. nih.gov This technique confirms the molecular mass of the synthesized compound.

Analysis of Non-Covalent Interactions and Crystal Packing Architectures

The analysis of non-covalent interactions, such as hydrogen bonding and π-π stacking, is fundamental to understanding the supramolecular assembly and crystal packing of a compound. This analysis is entirely dependent on having X-ray crystallography data, which, as noted, is not available for this compound.

However, studies on analogous structures provide a model for the likely interactions. In pyrimidine derivatives containing an amino group, strong intermolecular N-H···N hydrogen bonds are common, often linking molecules into chains or dimeric rings. nih.gov For example, in 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, these hydrogen bonds form ribbons with an R²₂(8) ring motif. nih.gov

Computational Chemistry and Theoretical Modeling of 4 4 Nitrophenyl Pyrimidin 2 Amine

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling detailed analysis of a molecule's electronic landscape and its implications for chemical reactivity.

Studies employing DFT, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31+G(d,p), have been instrumental in elucidating the electronic properties of pyrimidine (B1678525) derivatives. wjarr.comijcce.ac.irnih.govresearchgate.net These calculations help in optimizing the molecular geometry to its lowest energy state. nih.gov

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wjarr.comresearchgate.net A smaller energy gap generally signifies higher reactivity. wjarr.commdpi.com For instance, a related pyrimidine derivative was found to have a HOMO-LUMO gap of 4.0 eV, indicating it is a reactive organic compound. mdpi.com Another study on pyrimidine derivatives reported energy gaps ranging from 3.63 eV to 3.88 eV, suggesting greater reactivity compared to ibuprofen (B1674241) (6.03 eV). wjarr.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netscirp.org For pyrimidine derivatives, MEP analysis can pinpoint the most likely sites for electrophilic and nucleophilic attacks. wjarr.com In a study of a similar compound, the most negative electrostatic potential values were found near the nitro group, indicating these as potential sites for interaction. nih.gov Conversely, the regions near N-H groups showed the most positive potential. nih.gov

Natural Bond Orbital (NBO) analysis provides further insights into charge delocalization and intramolecular interactions, contributing to the understanding of the molecule's stability. nih.govresearchgate.net Additionally, DFT can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which further quantify the reactivity of the molecule. wjarr.comresearchgate.net

Table 1: Representative DFT-Calculated Parameters for Pyrimidine Derivatives

| Parameter | Description | Typical Values for Pyrimidine Derivatives |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and kinetic stability. | 3.6 to 4.5 eV wjarr.commdpi.comnanobioletters.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 1.81 to 1.94 eV wjarr.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, tracking the movements of atoms and molecules over time. This technique is crucial for understanding the conformational flexibility of 4-(4-Nitrophenyl)pyrimidin-2-amine and its interactions with its environment.

MD simulations can reveal the predominant conformations of a molecule in solution or when interacting with a biological target. researchgate.netnih.gov These simulations can identify stable conformations and the energy barriers between them. researchgate.net For example, MD studies on related molecules have been used to understand how ligands remain positioned within a binding site. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces. mdpi.comnih.gov By simulating the molecule in a solvent, typically water, researchers can identify which atoms have significant interactions with the surrounding solvent molecules, providing insights into its solubility and transport properties. nih.gov The strength of these interactions can be quantified by calculating binding energies. mdpi.com For instance, simulations can reveal how a molecule interacts with the active site of an enzyme, highlighting key residues involved in binding. nih.govresearchgate.net

Quantum Chemical Calculations for Advanced Property Prediction

Beyond basic electronic structure, quantum chemical calculations can predict a range of advanced properties for this compound. These methods offer a theoretical lens to foresee how the molecule will behave under various conditions.

Quantum chemical calculations are employed to predict properties like polarizability and hyperpolarizability, which are important for nonlinear optical (NLO) applications. mdpi.com For example, a study on a similar dinitrophenyl pyrimidine derivative indicated excellent NLO properties based on its calculated polarizability and hyperpolarizability values. mdpi.com

These calculations can also be used to determine thermodynamic properties at different temperatures. nih.gov Furthermore, quantum theory of atoms in molecules (QTAIM) can be used to analyze topological parameters and characterize intermolecular interactions within the molecule. nanobioletters.com

In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

Before a compound can be considered for pharmaceutical development, its pharmacokinetic profile must be assessed. In silico ADME/T prediction tools offer a rapid and cost-effective way to estimate these properties for this compound.

These computational models predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for determining its potential bioavailability and duration of action. nih.gov For instance, models can predict aqueous solubility, a key factor influencing oral absorption. nih.gov Various pyrimidine derivatives have been subjected to ADME predictions to evaluate their drug-likeness. wjarr.comresearchgate.net

Toxicity (T) prediction is another critical component of in silico analysis. nanobioletters.com Computational tools can estimate potential toxicities, such as acute toxicity. nanobioletters.comnih.gov For example, a study on 4-nitrophenylisocyanate predicted its toxicity using the pkCSM tool. nanobioletters.com These predictions help to identify potential liabilities early in the drug discovery process.

Pharmacokinetic modeling integrates these predicted ADME properties to simulate the concentration-time profile of the compound in the body. nih.gov This allows for an early assessment of how the compound might be absorbed, distributed, and eliminated.

Table 2: Examples of In Silico ADME/T Predictions for Related Compounds

| Property | Prediction Tool/Method | Predicted Outcome | Reference |

|---|---|---|---|

| Drug-likeness | Computational methods | Good properties | wjarr.com |

| Toxicity | pkCSM tool | Low acute toxicity | nanobioletters.com |

Theoretical Spectroscopy and Photophysical Property Prediction

Computational methods can also predict the spectroscopic and photophysical properties of this compound, providing a theoretical counterpart to experimental measurements.

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the UV-visible absorption spectra of molecules. nih.govresearchgate.netmdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* transitions. researchgate.net For instance, TD-DFT has been used to reveal the absorbance of a related compound in the UV region. mdpi.com

Theoretical calculations can also predict vibrational spectra (FT-IR), which can be compared with experimental data to confirm the molecular structure. nih.govnanobioletters.com The calculated vibrational frequencies can be assigned to specific molecular motions. nanobioletters.com

Furthermore, computational methods can shed light on the photophysical properties of the molecule, such as its fluorescence. frontiersin.orgnih.gov These studies can help to understand the nature of the excited states and the factors that influence fluorescence efficiency. frontiersin.org For some pyrimidine derivatives, increasing solvent polarity has been shown to affect the emission wavelength and quantum yield, which can be rationalized through theoretical calculations of the excited state. researchgate.net

Biological and Pharmacological Research on 4 4 Nitrophenyl Pyrimidin 2 Amine and Its Analogs

In Vitro Biological Activity Spectrum

The versatility of the 4-(4-nitrophenyl)pyrimidin-2-amine core is evident in the wide range of biological activities exhibited by its analogs. These activities span from combating pathogenic microorganisms and cancer cells to modulating the function of critical enzymes and interacting with specific cellular receptors.

Derivatives of the pyrimidine (B1678525) family, including those related to this compound, have demonstrated notable antimicrobial properties. For instance, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In a mouse thigh infection model, NPDM was more effective than tiamulin (B153960) at reducing the bacterial load of MRSA. nih.gov Furthermore, in a systemic infection model in neutropenic mice, NPDM treatment resulted in a 70% survival rate against a lethal MRSA challenge. nih.gov

Other studies have highlighted the broad-spectrum antimicrobial potential of pyrimidine derivatives. For example, newly synthesized 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole (B57391) derivatives have been screened for their activity against both gram-positive and gram-negative bacterial strains. researchgate.net Additionally, certain 5-arylamino-4-(5-nitrofuran-2-yl)pyrimidines have exhibited significant antibacterial activity against Neisseria gonorrhoeae, Streptococcus pyogenes, and Staphylococcus aureus, including drug-resistant strains, with potency exceeding that of the commercial antibiotic Spectinomycin. researchgate.net The investigation of various alkaloid derivatives, including those with piperidine (B6355638) and pyridine (B92270) structures, has also revealed promising antimicrobial activity against a range of bacterial and fungal pathogens. nih.gov

Some pyrimidine derivatives have also been investigated for their activity against other types of microorganisms. For example, a series of compounds containing nitrobenzene (B124822) and sulfonamido moieties, including p-nitrobenzenesulfonamides and a p-nitroaniline derivative, showed significant in vitro activity against Leishmania infantum promastigotes. nih.gov

The this compound scaffold and its analogs have been a fertile ground for the discovery of potent anticancer agents. Numerous studies have demonstrated the cytotoxicity of these compounds against a variety of human cancer cell lines.

For instance, N-(4′-nitrophenyl)-l-prolinamides, which are structurally related to the core compound, have been evaluated for their cytotoxic effects. nih.gov One such derivative, 4a, showed remarkable anti-tumor activity against the A549 lung carcinoma cell line, with a cell inhibition of 95.41 ± 0.67% at a concentration of 100 µM. nih.gov Another analog, 4u, also displayed strong anticancer potential against A549 and HCT-116 colon carcinoma cells. nih.gov

Similarly, two series of Sorafenib derivatives incorporating a phenylpyrimidine-carboxamide moiety were synthesized and tested against A549, MCF-7, and PC-3 cancer cell lines. nih.gov Compound 17f exhibited activity comparable to Sorafenib against the MCF-7 breast cancer cell line, with an IC50 value of 6.35±0.43μM. nih.gov Meanwhile, compound 17n was more potent than Sorafenib against the A549 cell line, with an IC50 value of 3.39±0.37μM. nih.gov

Furthermore, novel 2,4,6-trisubstituted pyrimidine derivatives have been designed and synthesized, with many showing moderate to potent antiproliferative activities against PC-3 (prostate), MGC-803 (gastric), MCF-7 (breast), and HGC-27 (gastric) cancer cell lines. sioc-journal.cn Notably, compound 19q demonstrated the best inhibitory activity against PC-3 cells with an IC50 value of (0.87±0.15) μmol•L−1, outperforming the standard drug 5-fluorouracil (B62378). sioc-journal.cn

Other research has focused on different cancer types. For example, certain 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Additionally, pyrimidine derivatives have been investigated for their potential against other cancers, with some showing strong cytotoxicity against the A549 lung cancer cell line. nih.gov The cytotoxic potential of N-3-(4-nitrophenyl)propyl derivatives of various amines has also been demonstrated against several cancer cell lines. nih.gov

A significant area of research for this compound analogs has been their ability to inhibit various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Several studies have identified pyrimidine derivatives as potent kinase inhibitors. For example, certain 4-anilinopyrimidine derivatives have been found to selectively target members of the class III receptor tyrosine kinase family. nih.govresearchgate.net This selectivity is a desirable trait in drug development, as it can lead to fewer off-target effects. The pyrazolo[3,4-d]pyrimidine scaffold, which is bioisosteric to the purine (B94841) core of ATP, has been a particularly successful starting point for the development of kinase inhibitors. mdpi.com Derivatives of this scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are key regulators of the cell cycle. mdpi.com

The compound [4-(2-Amino-4-Methyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]-(3-Nitro-Phenyl)-Amine has been identified as an inhibitor of Cyclin-A2 and Cyclin-dependent kinase 2. drugbank.com Furthermore, certain 4-aminopyrazolo[3,4-d]pyrimidine compounds have been patented as tyrosine kinase inhibitors. google.com The mechanism of action for some of these compounds involves interfering with cellular signaling pathways that are critical for cancer cell proliferation and survival.

Beyond kinases, other enzymes are also targeted by these compounds. For instance, 4-Nitrophenyl-β-D-glucuronide serves as a chromogenic substrate for the enzyme β-glucuronidase, allowing for the measurement of its activity. sigmaaldrich.comglpbio.com This is important in various diagnostic and research applications. Similarly, 4-Nitrophenyl a-D-glucopyranoside is a substrate for α-glucosidase. medchemexpress.com

The biological effects of this compound analogs can also be mediated through their interaction with specific cellular receptors. A notable example is the binding of N-3-(4-nitrophenyl)propyl derivatives to sigma receptors. nih.gov These derivatives, particularly those of heptylamine (B89852) and dodecylamine, exhibited nanomolar affinities for both sigma-1 and sigma-2 receptors. nih.gov This high affinity and selectivity suggest their potential as pharmacological probes and therapeutic agents targeting these receptors, which are implicated in various neurological and psychiatric disorders, as well as in cancer. nih.gov

The binding interactions of these ligands with their target receptors are crucial for their biological activity. Molecular modeling and docking studies are often employed to understand these interactions at the atomic level. For example, docking studies of phenylpyrimidine-carboxamide Sorafenib derivatives have provided insights into their binding with the VEGFR2/KDR kinase. nih.gov Similarly, the interaction of pyrimidine derivatives with the EGFR kinase domain has been studied to rationalize their antitumor activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

In the development of anticancer agents, SAR studies of N-(4′-nitrophenyl)-l-prolinamides revealed that the nature of the amine substituent significantly impacts cytotoxicity. nih.gov For instance, the presence of certain primary, secondary, linear, or branched amines, as well as sulfonamides, led to variations in antitumor potency and spectrum. nih.gov Similarly, for phenylpyrimidine-carboxamide Sorafenib derivatives, SAR analysis indicated that the second series of synthesized compounds (17a-p) was generally more active than the first series (16a-g). nih.gov It was also observed that the introduction of a fluorine atom to the phenoxy part did not significantly affect activity, while the presence of an electron-donating group on the aryl portion was beneficial. nih.gov

For kinase inhibitors, SAR studies of 4-anilinopyrimidines have shown that modifications at the 5- and 6-positions of the pyrimidine ring, as well as on the 4-anilino moiety, can modulate selectivity for different kinase subfamilies. nih.gov The 4-anilino portion is thought to interact with a hydrophobic pocket in the kinase domain, and modifications here can be used to achieve selectivity. nih.gov

In the context of antimicrobial agents, the development of 5-arylamino-4-(5-nitrofuran-2-yl)pyrimidines demonstrated the importance of the substitution pattern on the pyrimidine ring for antibacterial activity. researchgate.net The synthesis and evaluation of various pyrimidine derivatives have often shown that even minor modifications can lead to significant changes in biological activity, sometimes resulting in diminished effects compared to the parent compound. researchgate.net

Mechanistic Insights into Biological Action and Cellular Pathways

Understanding the mechanism of action at the molecular and cellular level is crucial for the rational design of new drugs. For the analogs of this compound, research has begun to elucidate the pathways through which they exert their biological effects.

In the realm of anticancer activity, several mechanisms have been proposed. For some pyrimidine derivatives, the induction of apoptosis (programmed cell death) is a key mechanism. For example, the potent 2,4,6-trisubstituted pyrimidine derivative 19q was found to induce apoptosis in PC-3 cancer cells. sioc-journal.cn Further investigation revealed that this compound may exert its antitumor effect by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and p53. sioc-journal.cn

The inhibition of key signaling pathways is another common mechanism. The inhibition of tyrosine kinases by pyrimidine derivatives can disrupt cellular signaling cascades that are essential for cancer cell growth and survival, ultimately leading to apoptosis. For instance, a novel pyrimidine derivative was found to treat acute lung injury by reducing oxidative stress and the inflammatory response through the suppression of the TLR4/NF-κB and activation of the Keap1-NRF2-HO-1 signaling pathways. nih.gov

In the context of antimicrobial action, the leishmanicidal activity of certain p-nitrobenzenesulfonamides and a p-nitroaniline derivative has been linked to their ability to interact with DNA. nih.gov These compounds were found to exhibit nuclease activity in the presence of copper, suggesting that DNA damage may be a component of their mechanism of action against the parasite. nih.gov

Furthermore, the YjgF protein family has been shown to deaminate reactive enamine/imine intermediates of pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme reactions. nih.gov This activity is important for preventing the accumulation of toxic metabolites and has implications for various metabolic pathways. nih.gov

In Vivo Pharmacological Evaluations and Efficacy Assessment

The in vivo evaluation of this compound and its analogs has been a critical step in transitioning from promising in vitro results to potential therapeutic applications. These studies, conducted in living organisms, provide essential insights into the efficacy, and biological effects of these compounds in a complex physiological system. Research has primarily focused on the anti-leishmanial, anti-inflammatory, and anticancer potential of this class of compounds.

Anti-leishmanial Activity

A notable study investigated the in vivo anti-leishmanial activity of p-nitrobenzenesulfonamides and a related p-nitroaniline derivative in a BALB/c mouse model of Leishmania infantum infection. nih.gov The compounds, including p-nitrobenzenesulfonamide 4Aa and 4Ba , as well as the p-nitroaniline 5 , demonstrated a significant reduction in parasite burden. nih.gov This suggests that the nitrobenzene moiety, a key feature of this compound, is crucial for the observed anti-leishmanial effects. The in vivo efficacy of these compounds highlights their potential as candidates for the development of new treatments for leishmaniasis. nih.gov

| Compound | Animal Model | Infection Model | Efficacy |

|---|---|---|---|

| p-nitrobenzenesulfonamide 4Aa | BALB/c mice | Leishmania infantum | ~99% parasite burden reduction |

| p-nitrobenzenesulfonamide 4Ba | BALB/c mice | Leishmania infantum | ~99% parasite burden reduction |

| p-nitroaniline 5 | BALB/c mice | Leishmania infantum | ~99% parasite burden reduction |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been explored in various in vivo models. One study utilized a rat model of immune complex-induced inflammation to evaluate peptide derivatives of 4-aminopyridine. bas.bg While not direct analogs of this compound, this research on related pyrimidine structures provides valuable insights. Another study on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, INH #1, demonstrated anti-inflammatory effects in three different mouse models: acute hepatitis, collagen-induced arthritis, and K/BxN serum-transfer arthritis. nih.gov The compound was found to suppress inflammation by inhibiting inflammatory mediators and modulating cellular immune responses. nih.gov

Furthermore, new dihydropyrimidine/sulphonamide hybrids have been shown to possess considerable anti-inflammatory activity in a carrageenan-induced paw edema model in rats. frontiersin.org Certain compounds in this series exhibited stronger anti-inflammatory effects than the standard drug, celecoxib (B62257), particularly at later time points. frontiersin.org These findings underscore the potential of the pyrimidine scaffold as a basis for developing novel anti-inflammatory agents.

| Compound/Derivative | Animal Model | Inflammation Model | Key Findings |

|---|---|---|---|

| Peptide derivatives of 4-aminopyridine | Rat | Immune complex-induced inflammation | Demonstrated anti-inflammatory effects. bas.bg |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1) | Mouse | Acute hepatitis, Collagen-induced arthritis, K/BxN serum-transfer arthritis | Suppressed inflammation via inhibition of inflammatory mediators. nih.gov |

| Dihydropyrimidine/sulphonamide hybrids (3e and 3j) | Rat | Carrageenan-induced paw edema | Showed stronger anti-inflammatory effects than celecoxib after 3 and 5 hours. frontiersin.org |

Anticancer Evaluations

While in vivo data for the specific compound this compound is limited in the reviewed literature, research on analogous structures points towards potential anticancer applications. For instance, pyrimidodiazepine derivatives have been identified as having significant antitumor activity. nih.gov Although the primary data presented was from in vitro studies against a panel of human tumor cell lines, the potent activity observed makes these compounds strong candidates for future in vivo testing. nih.govnih.gov One such derivative, compound 16a , showed potent anticancer activity against a wide range of cancer cell lines, including leukemia, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer. nih.gov The development of such analogs is a promising avenue for cancer therapy.

| Compound/Derivative Class | Proposed Application | Status of In Vivo Evaluation |

|---|---|---|

| Pyrimidodiazepines (e.g., compound 16a) | Antitumor agent | Identified as a promising candidate for in vivo studies based on potent in vitro activity against various cancer cell lines. nih.gov |

| Meridine analogs | Antitumor agent | Marked for further pharmacological investigation, including in vivo testing, due to high in vitro antitumor activity. nih.gov |

Medicinal Chemistry and Drug Design Strategies Centered on 4 4 Nitrophenyl Pyrimidin 2 Amine

Lead Compound Identification and Optimization via Chemical Modifications

The identification of a lead compound is the starting point for most drug discovery campaigns. The 2-aminopyrimidine (B69317) core is a common feature in molecules targeting a range of biological entities, including kinases and G-protein coupled receptors. nih.govnih.gov The presence of an amino group at the C-2 position of the pyrimidine (B1678525) ring, in particular, has been associated with enhanced antibacterial activity. researchgate.net

Once a lead compound like 4-(4-nitrophenyl)pyrimidin-2-amine is identified, its structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. This optimization process involves establishing a structure-activity relationship (SAR), which links changes in chemical structure to changes in biological activity.

For instance, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1, extensive modifications were made to the pyrimidine core. nih.gov These efforts, starting from a high-throughput screen, led to compounds with nanomolar inhibitory potency. nih.gov Similarly, a study on 4,6-disubstituted di-(phenyl) pyrimidin-2-amines involved synthesizing a series of derivatives to evaluate their anti-inflammatory activity. researchgate.net In that series, the compound 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine showed a highly significant reduction in edema volume in preclinical models, highlighting the importance of the nitrophenyl group for this specific activity. researchgate.net

Optimization strategies often focus on substituting different positions of the pyrimidine and its appended phenyl rings. Research on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A₁ adenosine (B11128) receptor (A₁AR) antagonists demonstrated that the nature of the aromatic groups at positions 4 and 6 significantly influences selectivity. nih.gov The introduction of a methyl group on the exocyclic amino group was also found to be crucial for achieving high selectivity for the A₁AR. nih.gov These findings underscore the detailed chemical exploration required to refine a lead compound.

Table 1: Research Findings on Pyrimidine-2-amine Derivatives

| Compound Class | Key Modification | Biological Target/Activity | Research Outcome | Reference |

|---|---|---|---|---|

| 4,6-Disubstituted di-(phenyl) pyrimidin-2-amines | Introduction of a 4-nitrophenyl group at C4 | Anti-inflammatory | 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine showed significant anti-inflammatory effects. | researchgate.net |

| N-Benzyl-2-phenylpyrimidin-4-amines | Various substitutions on the benzyl (B1604629) and phenyl rings | USP1/UAF1 Inhibition | Identification of potent nanomolar inhibitors with anticancer activity. | nih.gov |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Methylation of exocyclic amino group; variation of aryl groups at C4/C6 | A₁ Adenosine Receptor (A₁AR) Antagonism | Discovered potent and highly selective A₁AR antagonists. | nih.gov |

Pharmacophore Development and Rational Drug Design Approaches

Rational drug design relies on understanding the three-dimensional structural features, or pharmacophore, that a molecule must possess to interact with its biological target. For pyrimidine-based compounds, this involves identifying key hydrogen bond donors and acceptors, aromatic regions, and hydrophobic moieties.

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational tools used in this process. For example, a study on 2-phenylpyrimidine (B3000279) analogues as selective inhibitors of phosphodiesterase 4B (PDE4B) developed a five-point pharmacophore model. nih.gov This model, which consisted of specific hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic group, and an aromatic ring, successfully predicted the activity of the compounds and yielded a statistically significant 3D-QSAR model. nih.gov Such models provide a deep understanding of the ligand-receptor interactions and guide the design of new, more potent molecules. nih.gov

Molecular docking simulations further refine this understanding by predicting the binding pose of a ligand within the active site of its target protein. These simulations, often validated by comparing the predicted pose to a known crystallographic structure, can confirm the importance of specific interactions. nih.gov For inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy, computer-aided drug design was used to develop novel inhibitors based on an aminopyrimidine core, confirming hydrogen bond interactions that were key to their potency. nih.gov

The rational design of dipeptidyl peptidase 4 (DPP-4) inhibitors also showcases these strategies. Starting from a natural product lead, researchers used 3D molecular similarity and electrostatic complementarity methods to design novel derivatives, resulting in a staggering 7400-fold increase in potency. nih.gov This success highlights how a deep understanding of the target's binding site and the ligand's pharmacophoric features can lead to highly effective drug candidates. nih.gov

Bioisosteric Replacements and Scaffold Modifications for Improved Efficacy and Selectivity

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or functional group with another that retains similar physical or chemical properties, with the goal of improving the compound's biological profile. cambridgemedchemconsulting.com This strategy can enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.comnih.gov

For the this compound scaffold, several bioisosteric replacements could be envisioned. The nitro group, for instance, could be replaced by other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF₃) group. cambridgemedchemconsulting.com The phenyl ring itself is often a candidate for replacement. In many drug discovery programs, a phenyl ring is replaced with a heteroaromatic ring like pyridyl or thiophene (B33073) to modulate properties such as solubility, metabolism, and target engagement. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridazine (B1198779) has been proposed as a way to improve hydrogen bonding potential. nih.gov

Scaffold modification, or "scaffold hopping," is a more profound structural change where the central chemical core (the pyrimidine ring in this case) is replaced with a structurally different scaffold that maintains a similar 3D arrangement of the key interacting groups. nih.govmdpi.com This strategy is used to discover novel chemical series with improved properties or to circumvent existing patents. In the development of PLK4 inhibitors, researchers employed a scaffold hopping strategy to move from a known inhibitor to a new series with an aminopyrimidine core, leading to potent and stable compounds. nih.gov Similarly, in the design of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, fragments from a known drug were hybridized with a pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of the purine (B94841) nucleus, to create novel and potent inhibitors. mdpi.comresearchgate.net

The 4-aminopyrazolopyrimidine scaffold is another common replacement for the 2-aminopyrimidine core, serving as the basis for numerous kinase inhibitors targeting enzymes like FGFR and BTK. nih.gov These scaffold modifications, guided by an understanding of the required pharmacophore, are essential for expanding the chemical space and developing next-generation therapeutics. gsconlinepress.com

Table 2: Examples of Bioisosteric Replacements

| Original Group/Atom | Common Bioisosteres | Potential Impact | Reference |

|---|---|---|---|

| Phenyl Ring | Pyridyl, Thiophene, Bicyclo[1.1.1]pentane | Altered solubility, metabolism, H-bonding, patentability | cambridgemedchemconsulting.comenamine.net |

| Amide Bond | 1,2,3-Triazole, 1,2,4-Oxadiazole | Increased metabolic stability, retained H-bonding character | nih.gov |

| Carboxylic Acid | Tetrazole, Squaric Acid | Improved oral bioavailability, similar acidity | cambridgemedchemconsulting.com |

| Hydrogen | Fluorine, Deuterium | Blocked metabolic site (Kinetic Isotope Effect), altered potency | nih.gov |

Preclinical Development Considerations for Pyrimidine-Based Therapeutics

For pyrimidine-based therapeutics, a key consideration is their metabolic stability. The pyrimidine ring and its substituents can be sites of metabolic modification by enzymes in the liver. nih.gov Improving metabolic stability is a common goal of the optimization strategies discussed earlier. For example, studies on PLK4 inhibitors evaluated not only their enzyme inhibitory activity but also their stability in plasma and liver microsomes to ensure they would last long enough in the body to be effective. nih.gov

Pharmacokinetic properties, which describe the journey of a drug through the body, are also critical. nih.gov Researchers aim for compounds with good oral bioavailability, meaning they are well-absorbed from the gut into the bloodstream. The physicochemical properties of pyrimidine derivatives, such as their ability to form hydrogen bonds, can be tuned to improve pharmacokinetic profiles. gsconlinepress.com

Finally, a rigorous safety assessment is required. This includes testing for cytotoxicity (toxicity to cells) against non-cancerous cell lines to ensure the compound selectively affects its intended target. researchgate.net Potential for cardiac toxicity is often assessed by testing for inhibition of the hERG potassium channel, an off-target effect that can lead to dangerous heart arrhythmias. nih.gov Successful navigation of these preclinical hurdles is essential for any pyrimidine-based compound, including derivatives of this compound, to advance toward clinical use.

Beyond the Pharmacopeia: Exploring Novel Applications of this compound and Its Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. However, the utility of pyrimidine derivatives extends far beyond the realm of pharmacology. This article focuses on the non-medicinal applications of the chemical compound This compound and its structurally related analogs, delving into its potential in material science, corrosion inhibition, and sensor technology. While direct research on This compound in these areas is emerging, the study of similar pyrimidine structures provides a strong foundation for exploring its future applications.

Material Science and Supramolecular Assembly Studies

The fields of material science and crystal engineering investigate how molecules interact and organize themselves to form larger, ordered structures. These interactions, known as supramolecular assemblies, are governed by non-covalent forces such as hydrogen bonding and π-π stacking. The specific arrangement of atoms in 4-(4-Nitrophenyl)pyrimidin-2-amine , featuring a pyrimidine (B1678525) ring, an amino group, and a nitrophenyl substituent, suggests a high potential for forming complex and functional supramolecular structures.

While detailed crystallographic studies specifically on This compound are not extensively available in public literature, research on closely related nitrophenyl-substituted heterocyclic compounds provides significant insights. The nitro group, being a strong electron-withdrawing group, and the electron-rich pyrimidine ring can lead to the formation of charge-transfer complexes and specific intermolecular interactions that are highly desirable in the design of new materials.

For instance, studies on other nitrophenyl-substituted molecules demonstrate that the nitro group's oxygen atoms frequently participate in hydrogen bonding. nih.govacs.org The crystal structure of a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, reveals important interactions between the nitro-group oxygen atoms and hydrogen atoms of the pyridine (B92270) and pyrimidine rings, leading to a layered crystalline order stabilized by π-π stacking.

The study of nitronylnitroxyl radicals substituted with a 4-nitrophenyl group has also revealed the existence of different polymorphic modifications, where molecules adopt different conformations and form distinct packing motifs, influencing the material's magnetic properties. researchgate.net This highlights how subtle changes in molecular arrangement, influenced by functional groups like the nitro group, can lead to materials with different physical properties.

The principles of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, are central to crystal engineering. In compounds containing amino and pyrimidine moieties, like 2,6-diaminopurine, hydrogen bonding often leads to the formation of well-defined motifs, such as head-to-tail interactions creating distinct patterns. mdpi.comresearchgate.net The interplay of these hydrogen bonds with other interactions, such as those involving nitro groups, can be harnessed to design novel crystalline materials with tailored optical, electronic, or mechanical properties. The presence of both hydrogen bond donors (the amino group) and acceptors (the pyrimidine and nitro group nitrogens) in This compound makes it a prime candidate for forming such predictable supramolecular architectures.

常见问题

Q. What are the common synthetic routes for 4-(4-Nitrophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: A widely used method involves condensation of 4-nitrobenzaldehyde derivatives with guanidine or its analogs under basic conditions. For example, refluxing (E)-1-(4-nitrophenyl)-3-aryl-prop-2-en-1-one with guanidine nitrate in ethanol, followed by lithium hydroxide addition, yields pyrimidin-2-amine derivatives . Key parameters include:

- Catalyst : LiOH or NaOH (0.005 mol) in aqueous solution.

- Temperature : Reflux (~80°C) for 4–6 hours.

- Purification : Column chromatography with ethyl acetate/petroleum ether (2:8 ratio) .

Optimization involves adjusting substituent ratios and monitoring reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Look for NH₂ stretching (3376–3393 cm⁻¹), C=N (1634 cm⁻¹), and NO₂ asymmetric stretching (1543 cm⁻¹) .

- ¹H NMR : Aromatic protons (δ 8.01–8.99 ppm) and NH₂ singlet (δ 6.55 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 293 (M⁺) .

- ¹³C NMR : Nitrophenyl carbons (δ 126–140 ppm) and pyrimidine carbons (δ 103–164 ppm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Methodological Answer: X-ray crystallography reveals:

- Hydrogen Bonding : NH₂ groups form N–H···N bonds (e.g., N3–H3A···N1, 2.21 Å) .

- π-π Stacking : Nitrophenyl and pyrimidine rings interact with adjacent molecules (distance ~3.5–4.0 Å) .

- Crystal System : Orthorhombic (Pbca), with unit cell parameters a = 7.214 Å, b = 12.735 Å, c = 21.305 Å .

Compare with computational models (DFT) to validate geometry and electron density maps.

Q. How do electronic effects of the nitro group influence reactivity in cross-coupling or substitution reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing moiety, directing electrophilic substitution to the meta position. Example transformations:

- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids to functionalize the pyrimidine ring .

- Nucleophilic Aromatic Substitution : Replace nitro groups with amines under high-temperature, high-pressure conditions (e.g., NH₃ in dioxane at 120°C) .

Monitor reactivity via Hammett substituent constants (σₚ for NO₂ = +1.27) to predict reaction rates.

Q. How can computational methods (DFT, molecular docking) predict biological activity and binding modes?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study charge distribution (nitro group has high positive electrostatic potential) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like thymidine kinase (anti-tubercular activity) or Bcr-Abl kinase (anti-leukemia). Key interactions:

- Nitro group forms hydrogen bonds with active-site residues (e.g., Asp381 in Bcr-Abl) .

- Pyrimidine ring engages in π-π stacking with aromatic side chains .

Contradiction Analysis

Q. How to reconcile discrepancies in reported NMR chemical shifts for pyrimidin-2-amine derivatives?

Methodological Answer: Variations arise from solvent effects (DMSO vs. CDCl₃), substituent electronic effects, or crystallographic packing. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。